![molecular formula C18H14N4O5S2 B2879583 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide CAS No. 488804-80-4](/img/structure/B2879583.png)
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used as key building blocks in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has two carbonyl groups, a phenyl group, a nitrophenyl group, and a carbamothioyl group .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds related to 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized for evaluation against various bacterial and fungal strains exhibited promising results. These derivatives include novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds, which have demonstrated good antioxidant and/or anti-inflammatory properties in addition to their antimicrobial efficacy (Koppireddi et al., 2013; Juddhawala et al., 2011).
Anti-inflammatory and Antioxidant Properties
Several studies have synthesized and evaluated compounds for their anti-inflammatory and antioxidant properties. A notable study synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and found some derivatives exhibiting good antioxidant activity and excellent anti-inflammatory activity (Koppireddi et al., 2013). This study underlines the potential of thiazolidinone derivatives in developing treatments that target inflammation and oxidative stress.
Hypoglycemic Activity
The hypoglycemic potential of thiazolidinedione derivatives, including 2,4-thiazolidinedione derivatives, has been investigated, showing promising activity in animal models. These derivatives have been reported to exhibit significant hypoglycemic activity, contributing to the exploration of new treatments for diabetes (Nikalje et al., 2012).
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. Studies focusing on the synthesis and evaluation of such compounds have shown that certain derivatives possess cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with thiazolidine motifs have shown a broad range of chemical and biological properties . They have been used as vehicles in the synthesis of valuable organic combinations . More research is required to understand the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Thiazolidine motifs are present in diverse natural and bioactive compounds . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on
Result of Action
Compounds with similar structures have shown a wide range of biological activities
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds . More research is needed to understand how environmental factors influence this specific compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c23-15(20-17(28)19-11-5-4-8-13(9-11)22(26)27)10-14-16(24)21(18(25)29-14)12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSOOSKVWVFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-phenylthiazolidin-5-yl)-N-((3-nitrophenyl)carbamothioyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

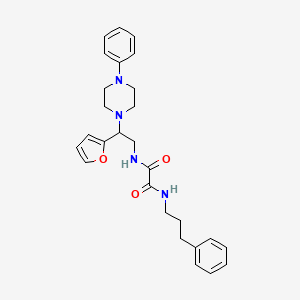
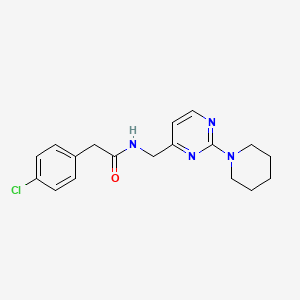
![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)
![N-(3,4-dichlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2879503.png)

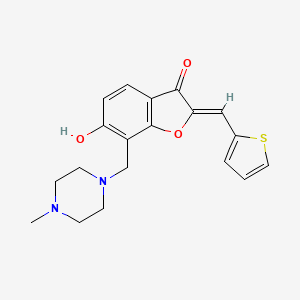
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)

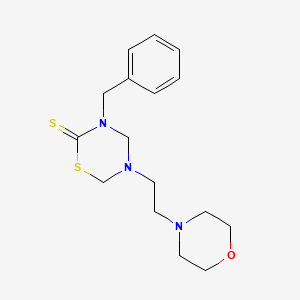
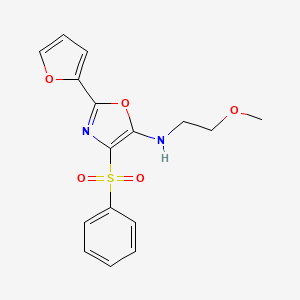
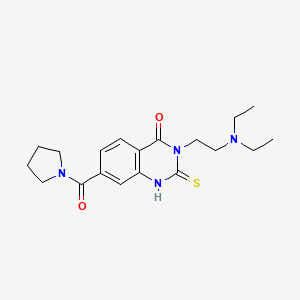
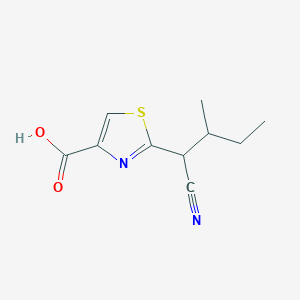
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)